

# A Head-to-Head Comparison of Novel Analgesics: DSP-2230 and GDC-0310

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel non-opioid analgesics, voltage-gated sodium channels (Nav) have emerged as a key therapeutic target for neuropathic pain. This guide provides a detailed head-to-head comparison of two investigational drugs, **DSP-2230** and GDC-0310, both of which modulate Nav channels to produce their analgesic effects. While direct comparative studies are not yet available, this document synthesizes the current publicly accessible data to offer a comprehensive overview of their respective biochemical profiles, preclinical efficacy, and clinical development status.

At a Glance: Key Differences



| Feature            | DSP-2230 (ANP-230)                                                                                                 | GDC-0310                                                                           |
|--------------------|--------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Primary Target     | Nav1.7, Nav1.8, Nav1.9                                                                                             | Nav1.7                                                                             |
| Selectivity        | Triple blocker of key pain-<br>associated Nav channels.                                                            | Highly selective for Nav1.7.                                                       |
| Potency            | Micromolar range for target channels.                                                                              | Nanomolar range for Nav1.7.                                                        |
| Development Status | Has completed Phase 1 clinical trials. Currently in a Phase 2 study for infantile episodic limb pain syndrome. [1] | Completed a Phase 1 clinical trial, but development appears to be discontinued.[2] |

## **Biochemical Profile and Potency**

**DSP-2230** and GDC-0310 exhibit distinct inhibitory profiles against voltage-gated sodium channels. **DSP-2230** acts as a triple blocker, targeting Nav1.7, Nav1.8, and Nav1.9, all of which are strongly implicated in pain signaling.[3][4][5][6] In contrast, GDC-0310 is a highly potent and selective inhibitor of Nav1.7.[7]

**Table 1: Comparative Inhibitory Activity (IC50)** 

| Nav Channel Subtype | DSP-2230 (ANP-230) IC50    | GDC-0310 IC50 |
|---------------------|----------------------------|---------------|
| hNav1.7             | 7.1 μM[4][5]               | 0.6 nM[8]     |
| hNav1.8             | 11.4 μM[4][5]              | Not reported  |
| hNav1.9             | 6.7 μM[4][5]               | Not reported  |
| hNav1.1             | Low activity               | 202 nM[8]     |
| hNav1.2             | Low activity               | 38 nM[8]      |
| hNav1.4             | Low activity               | 3.4 nM[8]     |
| hNav1.5 (cardiac)   | Low inhibitory activity[9] | 551 nM[8]     |
| hNav1.6             | Low activity               | 198 nM[8]     |
| hNav1.5 (cardiac)   | Low inhibitory activity[9] | 551 nM[8]     |



#### **Mechanism of Action**

Both molecules exert their analgesic effects by blocking the influx of sodium ions through Nav channels in peripheral sensory neurons. This inhibition dampens the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system. The differing selectivity profiles, however, suggest distinct therapeutic strategies. **DSP-2230**'s broad-spectrum inhibition of three key pain-related channels may offer a more comprehensive blockade of nociceptive signaling.[6] GDC-0310's high selectivity for Nav1.7, a channel genetically validated as a critical initiator of pain signals, represents a more targeted approach.[10]



Click to download full resolution via product page

Figure 1: Mechanism of action of DSP-2230 and GDC-0310 in blocking pain signaling.

#### **Preclinical Studies**

Both **DSP-2230** and GDC-0310 have demonstrated efficacy in animal models of neuropathic pain.

**DSP-2230** (ANP-230): Preclinical studies in mouse models of neuropathic pain have shown that oral administration of **DSP-2230** reduces thermal and mechanical hyperalgesia.[4] It has



also been shown to reduce the excitability of rat dorsal root ganglion neurons in a concentration-dependent manner.[11]

GDC-0310: In a mouse model of inherited erythromelalgia, a pain disorder caused by a gain-of-function mutation in Nav1.7, GDC-0310 showed a concentration-dependent reduction in nociceptive events.

#### **Experimental Protocols**

Detailed experimental protocols for the preclinical studies are not fully available in the public domain. However, based on the literature, the following general methodologies are commonly employed:

- In Vitro Electrophysiology (for IC50 determination):
  - Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav channel subtypes of interest are typically used.
  - Method: Whole-cell patch-clamp electrophysiology is the gold standard for measuring ion channel activity.
  - Procedure: A voltage protocol is applied to the cells to elicit sodium currents. The test compound is then applied at various concentrations, and the inhibition of the sodium current is measured to determine the IC50 value. For GDC-0310, IC50 values were determined from sodium influx assays using a 4-parameter logistic model.
- In Vivo Neuropathic Pain Models:
  - Model: The Chronic Constriction Injury (CCI) model in rodents (mice or rats) is a widely used model of neuropathic pain.
  - Procedure: This surgical model involves the loose ligation of the sciatic nerve, which leads to the development of pain-like behaviors.
  - Behavioral Assessments:
    - Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-painful stimulus.



- Thermal Hyperalgesia: Assessed using methods like the Hargreaves test (radiant heat) or a cold plate test to measure the latency to paw withdrawal from a thermal stimulus.
- Drug Administration: The test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses.



Click to download full resolution via product page



Figure 2: General experimental workflow for preclinical evaluation.

#### **Clinical Development**

Both **DSP-2230** and GDC-0310 have completed Phase 1 clinical trials to assess their safety, tolerability, and pharmacokinetics in healthy volunteers.

**DSP-2230**: **DSP-2230** has completed Phase 1 trials in the United States, the United Kingdom, and Japan.[12] One study (ISRCTN80154838) was a randomized, double-blind, placebocontrolled, 4-way crossover study investigating the pharmacodynamic effects of **DSP-2230** using capsaicin and UVB-induced pain models in healthy male subjects. Another Phase 1 study (ISRCTN02543559) investigated the effect of single and repeated doses on renal function in healthy subjects. A Phase 1/2 trial is currently recruiting patients with infantile episodic limb pain.[7]

GDC-0310: GDC-0310 completed a Phase 1 trial (NCT02742779) in healthy volunteers.[8] However, its development appears to have been discontinued by Genentech.[2]

### **Experimental Protocols (Phase 1)**

Detailed protocols for these Phase 1 trials are not fully available. However, based on the trial registrations, the general designs were as follows:

- Study Design: Randomized, double-blind, placebo-controlled trials are the standard for Phase 1 studies.
- Participants: Healthy volunteers are typically enrolled.
- Objectives:
  - Primary: To assess the safety and tolerability of single and multiple ascending doses of the investigational drug.
  - Secondary: To evaluate the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the drug.
- Exploratory Endpoints (for DSP-2230):



- Capsaicin Model: Intradermal injection of capsaicin induces a localized burning sensation and hyperalgesia, allowing for the assessment of the drug's ability to reduce these pain responses.
- UVB Model: Exposure to UVB radiation creates a sunburn-like inflammatory pain, which can also be used to evaluate the analgesic effects of the drug.

#### **Summary and Future Perspectives**

**DSP-2230** and GDC-0310 represent two distinct approaches to targeting voltage-gated sodium channels for the treatment of neuropathic pain. GDC-0310's high potency and selectivity for Nav1.7 underscore the therapeutic hypothesis that specific blockade of this channel is sufficient for analgesia. However, its discontinuation suggests potential challenges, which could be related to efficacy, safety, or pharmacokinetic properties that are not publicly disclosed.

**DSP-2230**'s strategy of targeting three key pain-related Nav channels (Nav1.7, Nav1.8, and Nav1.9) offers a potentially broader and more robust mechanism of action. The ongoing clinical development of **DSP-2230**, particularly in a genetically defined pain syndrome, will be crucial in validating this multi-target approach.

For researchers and drug developers, the progression of these and other Nav channel modulators provides valuable insights into the complexities of targeting this ion channel family. Future research will need to continue to explore the optimal balance between selectivity and broad-spectrum inhibition, as well as to identify patient populations most likely to respond to these targeted therapies. The development of more sophisticated preclinical models that better recapitulate the human pain experience will also be critical for the successful translation of these promising molecules into effective and safe analgesics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
- 2. tandfonline.com [tandfonline.com]
- 3. drpress.org [drpress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ANP-230 (DSP-2230) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 6. JCI Mechanism-based nonopioid analgesic targets [ici.org]
- 7. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcentral.com [medcentral.com]
- 10. DSP-2230 / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 11. researchgate.net [researchgate.net]
- 12. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Novel Analgesics: DSP-2230 and GDC-0310]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818589#head-to-head-comparison-of-dsp-2230-and-gdc-0310]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com